molecular formula C8H8FNO3 B1526091 2-Amino-3-fluoro-4-methoxybenzoic acid CAS No. 1180497-45-3

2-Amino-3-fluoro-4-methoxybenzoic acid

Cat. No.: B1526091
CAS No.: 1180497-45-3
M. Wt: 185.15 g/mol
InChI Key: PBKUCGDCMIJIFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-fluoro-4-methoxybenzoic acid is a useful research compound. Its molecular formula is C8H8FNO3 and its molecular weight is 185.15 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Amino-3-fluoro-4-methoxybenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in nucleophilic aromatic substitution reactions due to the presence of the fluoride substituent, which enhances its reactivity . Additionally, the methoxy group on the benzene ring contributes to its chemical behavior, allowing it to undergo various reactions, including Fischer esterification . These interactions highlight the compound’s versatility in biochemical processes.

Cellular Effects

This compound has been observed to influence various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on gene expression and cell signaling pathways can lead to changes in cellular behavior, including alterations in cell growth, differentiation, and apoptosis. These effects underscore the compound’s potential in therapeutic applications and its importance in cellular biology research.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. These binding interactions can result in changes in gene expression and cellular function. The presence of the fluoride and methoxy groups on the benzene ring enhances the compound’s ability to participate in various chemical reactions, further influencing its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can maintain its stability under specific conditions, allowing for prolonged observation of its effects . Degradation over time can lead to changes in its biochemical properties and cellular effects, highlighting the importance of monitoring these factors in research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function and behavior . At high doses, the compound may exhibit toxic or adverse effects, emphasizing the need for careful dosage optimization in research and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s participation in these pathways can lead to changes in cellular metabolism, further highlighting its importance in biochemical research. Understanding these metabolic interactions is crucial for elucidating the compound’s role in cellular processes and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential aspects of its biochemical analysis. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation within cells . These interactions can influence the compound’s activity and function, making it important to study its transport and distribution in detail.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications

Properties

IUPAC Name

2-amino-3-fluoro-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-13-5-3-2-4(8(11)12)7(10)6(5)9/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKUCGDCMIJIFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.